TG100435 was synthesized by the pharmaceutical company Targacept, Inc., as part of their research into novel therapeutics targeting neurological and psychiatric disorders. The compound was designed to selectively modulate certain receptor pathways, which are implicated in various conditions such as depression and anxiety.
TG100435 is classified as a selective modulator of nicotinic acetylcholine receptors, specifically targeting the α7 subtype. This classification is significant because nicotinic receptors play a crucial role in neurotransmission and are involved in cognitive functions, making them attractive targets for drug development in neuropsychiatric disorders.
The synthesis of TG100435 involves several key steps that utilize organic chemistry techniques. The process typically begins with the selection of appropriate starting materials that can be chemically transformed into the desired compound through a series of reactions.
The synthetic route may involve multiple reaction steps with careful control of reaction conditions (temperature, pressure, solvent choice) to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized throughout the synthesis process to monitor the reaction progress and confirm the identity of the product.
TG100435 has a defined molecular structure characterized by specific functional groups that confer its biological activity. The exact structural formula includes a combination of aromatic rings and nitrogen-containing heterocycles, which are essential for receptor binding.
TG100435 undergoes various chemical reactions that are critical for its function as a pharmaceutical agent. These reactions include:
The kinetics of these reactions can be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry to measure binding affinities and reaction rates.
The mechanism of action of TG100435 involves its selective binding to the α7 nicotinic acetylcholine receptor subtype. Upon binding, TG100435 modulates receptor activity, enhancing neurotransmitter release and promoting neuroprotective effects.
Research has shown that TG100435 can lead to increased levels of neurotransmitters such as dopamine and serotonin in certain brain regions, which are vital for mood regulation and cognitive function.
TG100435 has been investigated for its potential applications in treating neurological disorders such as schizophrenia, Alzheimer's disease, and major depressive disorder. Its ability to selectively modulate nicotinic receptors makes it a candidate for improving cognitive function and mood stabilization in affected individuals.
Current research continues to explore its efficacy through preclinical trials and early-phase clinical studies, assessing both safety profiles and therapeutic outcomes.
TG100435 is chemically designated as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, with a molecular formula of C₂₆H₂₅Cl₂N₅O and molecular weight of 494.42 g/mol. The compound features a planar benzo[1,2,4]triazine core that facilitates ATP-binding site interactions within kinase domains. X-ray crystallographic analyses reveal that the dichlorinated phenyl ring at position 7 and the methyl group at position 5 create essential hydrophobic contacts with target kinases, while the 4-(2-pyrrolidin-1-yl-ethoxy)aniline moiety extends into solvent-accessible regions, optimizing solubility and pharmacokinetic properties [3] [8].
The bioactive conformation positions the dichlorophenyl group perpendicular to the triazine plane, creating optimal steric complementarity within the hydrophobic pocket of Src kinase domains. The compound's pyrrolidine nitrogen (pKa ≈ 8.2) exists predominantly protonated under physiological conditions, enhancing water solubility through salt formation. TG100435 undergoes extensive hepatic metabolism to its pharmacologically active N-oxide derivative, TG100855 (CAS not provided), where the pyrrolidine nitrogen undergoes oxygenation, significantly altering electron distribution without disrupting target binding [5] [8].
Table 1: Structural and Metabolic Properties of TG100435 and Its Metabolite
Property | TG100435 | TG100855 (Metabolite) |
---|---|---|
IUPAC Name | [7-(2,6-dichlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-yl]-[4-[2-(pyrrolidin-1-yl)ethoxy]phenyl]amine | [7-(2,6-dichlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-yl]-{4-[2-(1-oxypyrrolidin-1-yl)ethoxy]phenyl}amine |
Molecular Formula | C₂₆H₂₅Cl₂N₅O | C₂₆H₂₅Cl₂N₅O₂ |
Exact Mass | 493.1400 g/mol | 509.1349 g/mol |
SMILES | CC1=CC(=CC2=NN=C(NC3=CC=C(OCCN4CCCC4)C=C3)N=C12)C5=C(Cl)C=CC=C5Cl | CC1=CC(=CC2=NN=C(NC3=CC=C(OCC[N+]4(CCCC4)[O-])C=C3)N=C12)C5=C(Cl)C=CC=C5Cl |
Key Metabolic Reaction | N-oxidation by FMO3 | Reduction by cytochrome P450 reductase |
The metabolic interconversion between TG100435 and TG100855 creates a unique cyclic equilibrium. Flavin-containing monooxygenase 3 (FMO3) catalyzes the N-oxidation reaction at the pyrrolidine nitrogen, converting TG100435 to TG100855 with a reaction velocity approximately 15 times greater than the reverse reaction mediated by cytochrome P450 reductase. This enzymatic coupling significantly extends the pharmacological activity beyond what would be predicted from the parent compound alone, as both molecules contribute to kinase inhibition in vivo [5] [8].
TG100435 emerged from TargeGen, Inc.'s (San Diego, CA) drug discovery pipeline in the mid-2000s as part of a strategic effort to develop orally bioavailable kinase inhibitors targeting angiogenesis and oncogenic signaling. The compound was protected through undisclosed patent applications (not publicly accessible in search results), with development history primarily documented in scientific publications rather than patent literature. Analysis reveals a limited patent footprint compared to clinically approved kinase inhibitors, suggesting strategic prioritization of trade secrets or alternative protection strategies during early development [2] [3].
The patent landscape surrounding Src kinase inhibitors during TG100435's development period (2005-2010) was highly competitive, with over 500 patent families claiming benzotriazine and related heterocyclic kinase inhibitors. This crowded intellectual property environment potentially influenced TargeGen's decision to prioritize TG100855 (the active metabolite) for subsequent development, as its structural novelty offered greater freedom-to-operate advantages. Database analyses indicate TG100435's current development status is inactive, with no recent patents or clinical trials, positioning it primarily as a research tool rather than clinical candidate [2] [7].
Table 2: Development Timeline and Intellectual Property Status
Year | Development Milestone | IP Status |
---|---|---|
2005-2006 | Lead optimization and candidate selection at TargeGen, Inc. | Undisclosed patent applications |
2007 | Publication of metabolic and pharmacokinetic profiles | No new patent filings identified |
2008 | Reporting of enzymatic interconversion mechanism | No patent extensions filed |
2010+ | Development focus shifts to TG100855 metabolite | Status: Inactive/Abandoned |
Patent landscape analysis methodology reveals how comprehensive mapping of patent claims, citations, and legal status could inform development strategies for similar compounds. Such analyses identify white spaces in kinase inhibitor coverage, potentially guiding next-generation inhibitor design. While TG100435 itself may not have advanced clinically, its structural architecture has informed subsequent kinase inhibitor development, particularly compounds exploiting metabolic activation pathways [4] [7] [10].
TG100435 exhibits broad-spectrum kinase inhibition with equilibrium dissociation constants (Ki) ranging from 13-64 nM against critical signaling kinases: Src (13 nM), Lyn (15 nM), Abl (18 nM), Yes (21 nM), Lck (27 nM), and EphB4 (64 nM). This multi-targeted activity disrupts intersecting signaling pathways governing tumor proliferation, survival, and angiogenesis. The compound binds competitively at the ATP-binding cleft through hydrogen bonding with the hinge region (Glu339 and Met341 in Src) and hydrophobic interactions with the gatekeeper residue (Thr338), providing its target promiscuity while maintaining nanomolar potency [1] [3] [6].
Remarkably, the primary metabolite TG100855 demonstrates 2-9-fold enhanced potency against these same targets due to strengthened electrostatic interactions from the N-oxide moiety. This metabolic bioactivation creates a unique dual-inhibitor system following oral administration, with combined systemic exposure exceeding that of the parent compound alone. In preclinical species, oral administration of TG100435 yields TG100855 exposure ratios of 1.1:1 (rat) and 2.1:1 (dog) relative to parent compound, significantly amplifying overall target inhibition beyond pharmacodynamic predictions based solely on TG100435 concentrations [3] [8].
Table 3: Kinase Inhibition Profile of TG100435 and Its Metabolite
Target Kinase | TG100435 Ki (nM) | TG100855 Ki (nM) | Biological Function |
---|---|---|---|
Src | 13 | 4-6 | Cell proliferation, migration |
Lyn | 15 | 3-7 | B-cell signaling, immune response |
Abl | 18 | 5-9 | Chronic myeloid leukemia driver |
Yes | 21 | 6-11 | Cell adhesion, transformation |
Lck | 27 | 9-14 | T-cell activation signaling |
EphB4 | 64 | 18-23 | Angiogenesis, vascular development |
The synergistic inhibition across Src family kinases and Eph receptors disrupts critical oncogenic signaling nodes. Src inhibition impairs FAK-mediated survival signals and integrin-dependent migration, while EphB4 blockade antagonizes VEGF-mediated angiogenesis through disrupted receptor crosstalk. This multi-target approach overcomes limitations of selective kinase inhibitors that frequently develop compensatory pathway activation. Preclinical studies demonstrate particular efficacy in triple-negative breast cancer models where Src family kinases coordinate growth factor signaling, and in Bcr-Abl resistant leukemias where Lyn activation enables therapeutic escape [3] [6].
TG100435 demonstrates favorable pharmacokinetics supporting oral administration, with bioavailability of 74% (mouse), 23% (rat), and 11% (dog). Systemic clearance values remain moderate (12.7-20.1 mL/min/kg) across species, with hepatic extraction primarily driving elimination. The extensive metabolic conversion to TG100855 substantially enhances overall pharmacodynamic activity, as demonstrated by sustained phospho-Src suppression exceeding 24 hours post-dosing despite relatively rapid parent compound clearance (t1/2 ≈ 3-5 hours). This unique pharmacokinetic-pharmacodynamic relationship establishes TG100435 as a valuable prototype for pro-drug approaches targeting kinase networks [3] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4